2,6-Dimethylcyclohexanone
Overview
Description
2,6-Dimethylcyclohexanone is a chemical compound that serves as a versatile intermediate in organic synthesis. It is a cyclohexanone derivative with two methyl groups at the 2 and 6 positions of the cyclohexane ring. This compound is of interest due to its potential applications in the synthesis of various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 2,6-dimethylcyclohexanone has been explored in several studies. A convenient method for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone has been developed, involving five optimized steps and yielding a 52% overall yield . Another study describes the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones via double Michael addition, catalyzed by KF/basic alumina under ultrasound irradiation, which provides good yields within a short time . Additionally, a new protocol for synthesizing 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones has been reported, involving the reaction of dimedone with various aldehydes and cyanogen bromide .
Molecular Structure Analysis
The molecular structure of derivatives of 2,6-dimethylcyclohexanone has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Quantum chemical studies have been conducted to investigate the molecular geometry, with a good correlation between calculated and experimental spectroscopic data . The molecular structure, vibrational spectral assignments, and electronic properties have been analyzed using density functional theory (DFT) calculations .
Chemical Reactions Analysis
2,6-Dimethylcyclohexanone has been used as a precursor in various chemical reactions. It has been converted to 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, which is a key intermediate for the syntheses of racemic forms of natural products such as frontalin, cinenic acid, and linaloyl oxide . The compound has also been involved in reactions with 6-amino-1,3-dimethyl uracil, yielding monoadducts and isomeric bisadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylcyclohexanone derivatives have been characterized by various analytical methods. The vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potentials have been calculated to understand the charge transfer within the molecules . Additionally, the thermodynamic properties of these compounds have been calculated at different temperatures .
Relevant Case Studies
Several case studies highlight the utility of 2,6-dimethylcyclohexanone derivatives. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone has been investigated for its antimicrobial activity and molecular docking, suggesting potential applications in medicinal chemistry . The crystal structure of (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone has been determined, and preliminary biological tests have shown definite biological activity, indicating its relevance in drug discovery .
Scientific Research Applications
Synthesis of Natural Products
2,6-Dimethylcyclohexanone has been utilized in the synthesis of various natural products. Notably, it has been converted to 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, which serves as a key intermediate in synthesizing racemic forms of frontalin, cinenic acid, and linaloyl oxide (Utaka et al., 1983).
Enantioselective Reduction
The compound has been a subject of study in enantioselective reduction processes. Research using the plant pathogenic fungus Glomerella cingulata showed that 2,6-dimethylcyclohexanone undergoes a microbial transformation to form corresponding dimethylcyclohexanol with specific optical rotation, indicating enantioselective reduction (Miyazawa et al., 1999).
Conformational Analysis
Studies on 4-phospha-analogues of 2,6-dimethylcyclohexanones have provided insights into the conformational analysis of saturated heterocycles. These investigations have yielded data on equilibrium constants and corresponding ΔG° differences, contributing to our understanding of the stereochemistry of related compounds (Blackburne et al., 1974).
Rotational Spectrum Analysis
The rotational spectrum of 2,6-dimethylcyclohexanone has been measured, helping to identify various conformers and determine rotational constants and quartic centrifugal distortion constants. This type of analysis is crucial in understanding the molecular structure and behavior of such compounds (Jang et al., 2017).
Lipase-Catalyzed Reactions
In the realm of enzymatic reactions, 2,6-dimethylcyclohexanone has been used in lipase-catalyzed asymmetric dealkoxylcarbonylation. This process is significant for the preparation of optically active compounds and has applications in synthesizing complex organic molecules such as podocarpic acid (Katoh et al., 2005).
Optical and Fluorescence Properties
Research into the optical properties of 2,6-dimethylcyclohexanone-based compounds has revealed significant acidochromic behavior. These findings are crucial for the development of materials with potential applications in various fields, including sensor technology and material science (Badal et al., 2020).
Solubility Studies
Studies on the solubility of nonpolar gases in 2,6-dimethylcyclohexanone have provided essential data on its interaction with various gases. This research is valuable for understanding the solvent properties of 2,6-dimethylcyclohexanone and its applications in chemical processes (Gallardo et al., 1990).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2,6-Dimethylcyclohexanone . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2,6-dimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVYPLQKCQNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863029 | |
Record name | 2,6-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylcyclohexanone | |
CAS RN |
2816-57-1 | |
Record name | 2,6-Dimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2816-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylcyclohexan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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